

Standard Operating Procedure for VUANT1 Administration

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Compound of Interest

Compound Name: VUANT1

Cat. No.: B1684053

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Application Notes and Protocols

Introduction

VUANT1, also known as VU0183254, is a well-characterized small molecule that functions as a potent and specific allosteric antagonist of the insect odorant receptor co-receptor (Orco).[1][2][3] Orco is a highly conserved ion channel that forms a heteromeric complex with conventional odorant receptors (ORs) in the majority of insect olfactory receptor neurons.[1] By non-competitively inhibiting the Orco channel, **VUANT1** effectively blocks odor-evoked responses across a broad range of insect ORs, making it an invaluable pharmacological tool for studying insect olfaction and developing novel insect control strategies.[1]

This document provides detailed application notes and standardized protocols for the administration of **VUANT1** in common in vitro and in vivo experimental settings.

Chemical Properties and Storage

A summary of the key chemical properties of **VUANT1** is provided in the table below.

Property	Value	Reference
IUPAC Name	2-(4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylthio)-N-(p-tolyl)acetamide	N/A
Synonyms	VU0183254	[2]
Molecular Formula	C ₁₉ H ₁₉ N ₅ O ₂ S	N/A
Molecular Weight	397.46 g/mol	N/A
Solubility	Soluble in DMSO	[4]

Storage and Stability:

For long-term storage, **VUANT1** stock solutions should be prepared in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2][4]

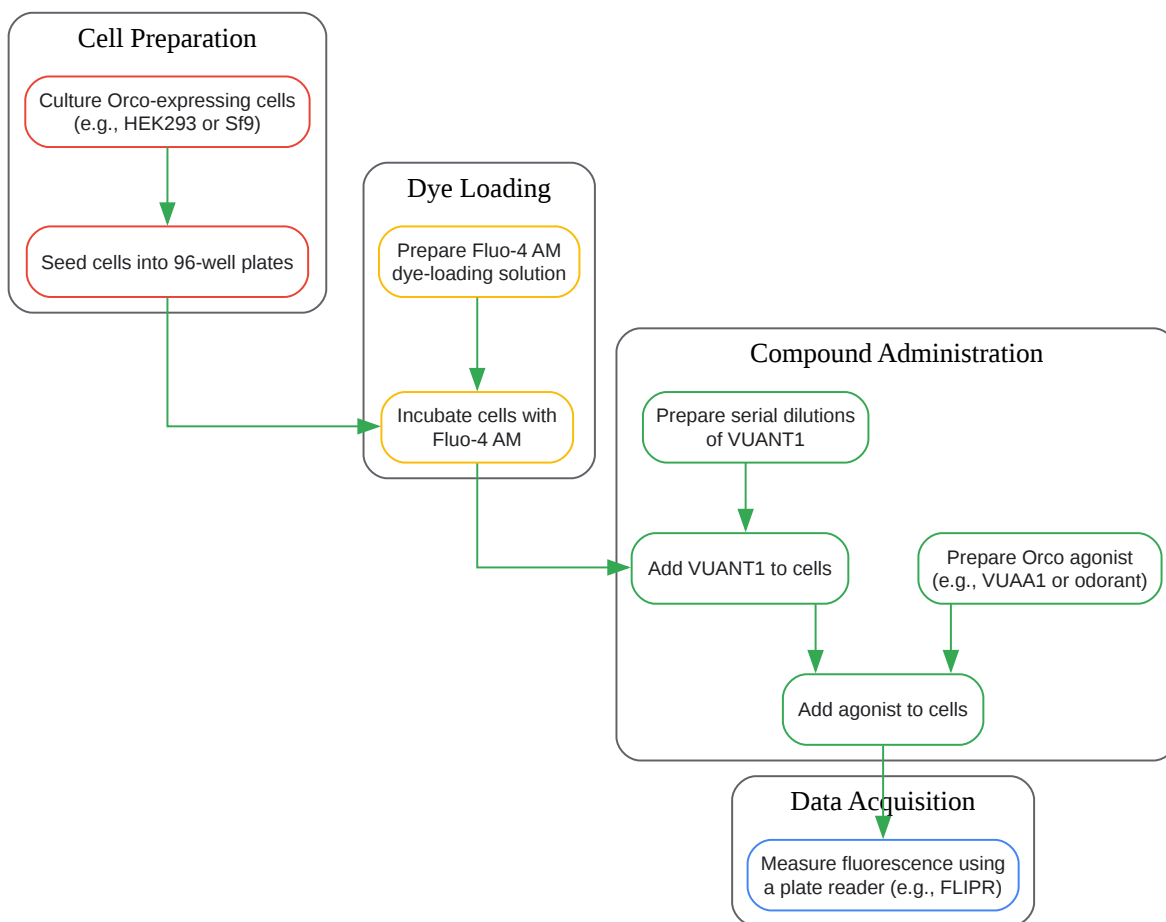
In Vitro Administration Protocols

VUANT1 is widely used in cellular assays to investigate its inhibitory effects on Orco channels expressed in heterologous systems, such as human embryonic kidney (HEK293) cells or insect cell lines (e.g., Sf9).

Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels in response to the activation of Orco channels and the inhibitory effect of **VUANT1**.

Experimental Workflow:



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Workflow for a calcium mobilization assay to assess **VUANT1** activity.

Protocol:

- Cell Culture: Culture HEK293 or Sf9 cells stably or transiently expressing the insect Orco of interest in a suitable medium.

- Cell Seeding: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
- Dye Loading:
 - Prepare a dye-loading solution containing a calcium-sensitive dye such as Fluo-4 AM.
 - Remove the culture medium from the cells and add the dye-loading solution.
 - Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
- **VUANT1** Administration:
 - Prepare serial dilutions of **VUANT1** in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). A typical concentration range to determine IC₅₀ is 0.01 µM to 100 µM.
 - Add the **VUANT1** dilutions to the wells and incubate for a predetermined time (e.g., 10-20 minutes) to allow for antagonist binding.
- Agonist Stimulation:
 - Prepare a solution of an Orco agonist (e.g., VUAA1 or a specific odorant for an OR/Orco complex) at a concentration that elicits a submaximal response (e.g., EC₈₀).
 - Add the agonist solution to the wells.
- Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at ~490 nm and emission at ~525 nm.
- Data Analysis: The inhibitory effect of **VUANT1** is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the effect of **VUANT1** on Orco-mediated currents.

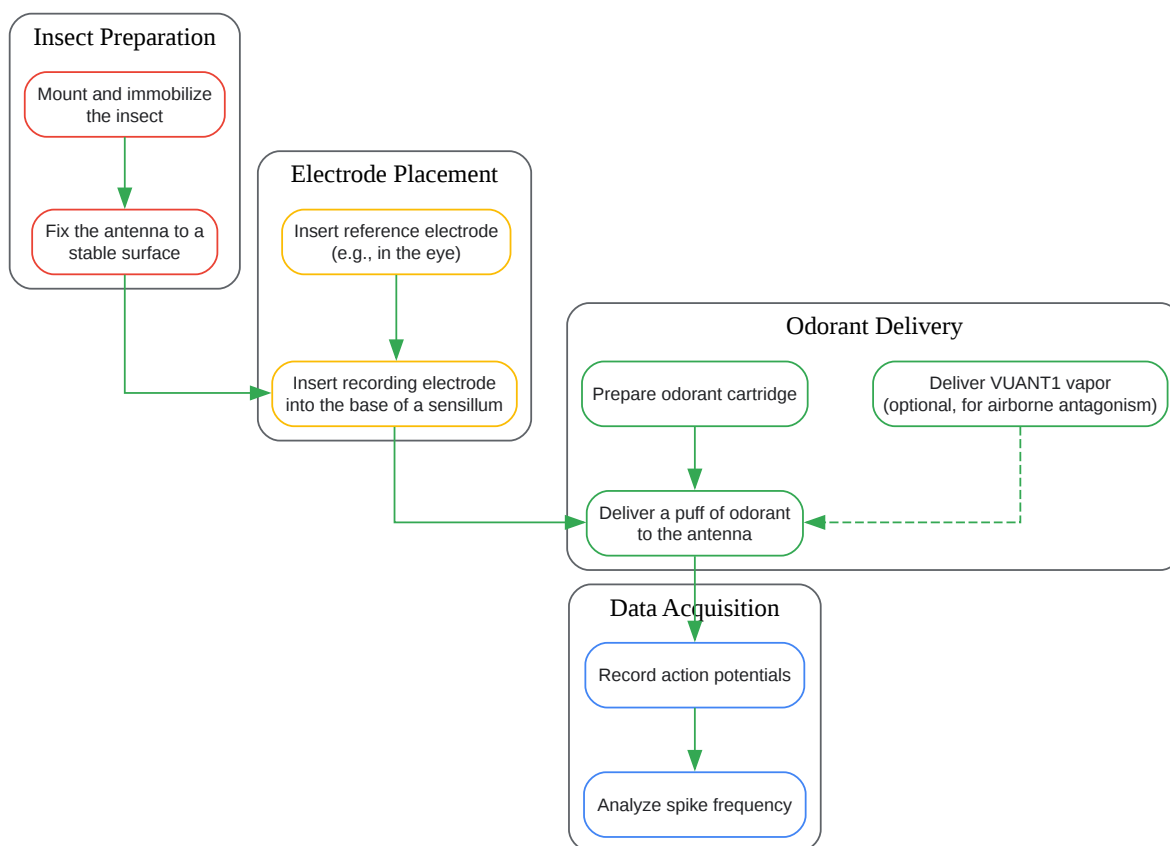
Protocol:

- Cell Preparation: Use cells expressing the Orco channel of interest, plated on glass coverslips.
- Recording Setup:
 - Place the coverslip in a recording chamber on the stage of an inverted microscope.
 - Continuously perfuse the chamber with an external recording solution.
 - Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Whole-Cell Recording:
 - Establish a gigaohm seal between the recording pipette and the cell membrane.
 - Rupture the membrane patch to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential of -60 mV.
- **VUANT1** and Agonist Application:
 - Apply the Orco agonist to the cell to elicit an inward current.
 - Co-apply or pre-apply **VUANT1** at various concentrations with the agonist to measure the inhibition of the current.
- Data Acquisition and Analysis: Record the currents using an appropriate amplifier and data acquisition software. Analyze the reduction in current amplitude in the presence of **VUANT1** to determine its inhibitory potency.

In Vivo Administration Protocol: Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the activity of individual olfactory sensory neurons (OSNs) in live insects.

Experimental Workflow:



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Workflow for a single sensillum recording experiment.

Protocol:

- Insect Preparation: Immobilize the insect (e.g., a mosquito or fruit fly) in a pipette tip or on a slide with wax or double-sided tape, leaving the antennae exposed.
- Electrode Placement:
 - Insert a reference electrode (e.g., a sharpened tungsten wire) into the insect's eye.
 - Under a microscope, carefully insert a recording electrode into the base of a single olfactory sensillum on the antenna.
- **VUANT1** Administration: **VUANT1** can be delivered to the sensillum by dissolving it in the electrolyte solution of the recording electrode for direct application.
- Odorant Stimulation: Deliver a puff of a specific odorant from a cartridge over the antenna.
- Data Recording and Analysis: Record the action potentials from the OSN within the sensillum. The inhibitory effect of **VUANT1** is quantified by the reduction in the odorant-evoked spike frequency.

Quantitative Data Summary

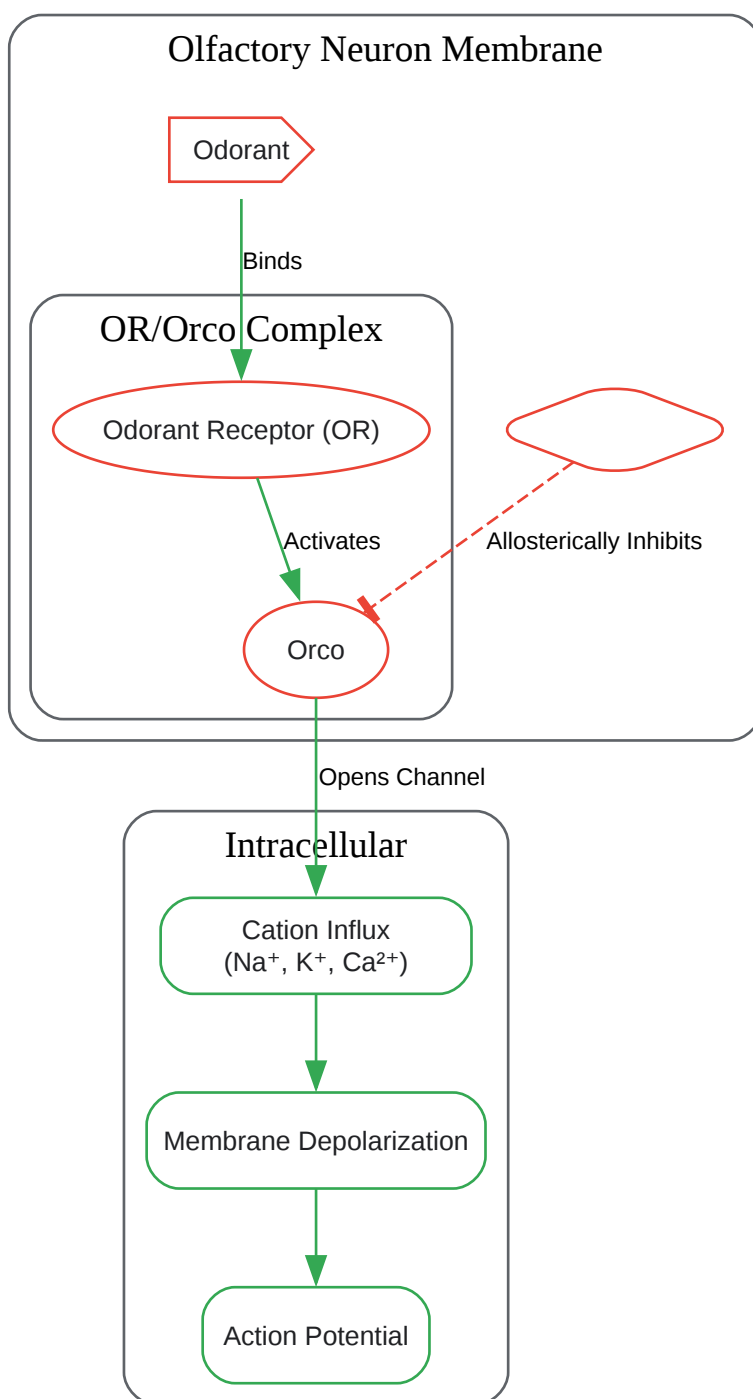
The following table summarizes the reported inhibitory potency of **VUANT1** against Orco from different insect species.

Insect Species	Orco/OR Complex	Assay Type	IC ₅₀ (μM)	Reference
Anopheles gambiae	Agam\Orco	Calcium Mobilization (VUAA1-stimulated)	1.9	N/A
Anopheles gambiae	Agam\Orco + Agam\Or65	Calcium Mobilization (Eugenol-stimulated)	0.28	N/A
Drosophila melanogaster	Dmel\Orco	Two-Electrode Voltage Clamp (VUAA1-stimulated)	13	N/A
Culex quinquefasciatus	Cqui\Orco	Two-Electrode Voltage Clamp (VUAA1-stimulated)	20	N/A

Note: IC₅₀ values can vary depending on the specific assay conditions and the agonist used.

Signaling Pathway

VUANT1 acts as an allosteric antagonist of the Orco ion channel, which is a key component of the insect olfactory signaling pathway.



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Insect olfactory signaling pathway and the site of **VUANT1** action.

Disclaimer

This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and insect species. Always consult the primary literature and follow appropriate laboratory safety procedures.

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